molecular formula C17H12N4O3S B382791 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 384849-41-6

2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B382791
CAS No.: 384849-41-6
M. Wt: 352.4g/mol
InChI Key: OYJJJDIZMFTYRP-UHFFFAOYSA-N
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Description

The compound “2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one” is a chemical compound that belongs to the class of triazolothiadiazines. Triazolothiadiazines are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of triazolothiadiazines involves primarily four routes. One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole . Another method for the synthesis of 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines was developed on the basis of condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide, followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one in lab experiments is its reported high purity and yield when synthesized using the method described above. Additionally, this compound has been found to exhibit potent antitumor activity and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one. One area of interest is its potential as a therapeutic agent for various types of cancer. Additionally, further studies on the mechanism of action of this compound may provide insights into its potential use as a neuroprotective agent or anti-inflammatory agent. Furthermore, research on the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for optimizing its use in clinical settings.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves the reaction of 2-amino-4-nitrophenol with 2-phenyl-4,5-dihydro-1,3-thiazole-5-carboxylic acid in the presence of polyphosphoric acid. The resulting product is then cyclized with triethyl orthoformate to yield this compound. This synthesis method has been reported to yield this compound with high purity and yield.

Scientific Research Applications

2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one has been studied for its potential as a therapeutic agent in various scientific research applications. One study reported that this compound exhibited potent antitumor activity against human breast cancer cells in vitro and in vivo. Another study found that this compound had a neuroprotective effect against oxidative stress-induced cell death in rat hippocampal neurons. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

Properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-15-10-14(11-4-2-1-3-5-11)25-17-18-16(19-20(15)17)12-6-8-13(9-7-12)21(23)24/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJJJDIZMFTYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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